molecular formula C17H17N3O2S2 B2717057 2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 1252922-25-0

2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2717057
CAS No.: 1252922-25-0
M. Wt: 359.46
InChI Key: CRABCHKNYZIIJM-UHFFFAOYSA-N
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Description

The compound “2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . The molecular formula is C16H17N3O2S3 and the average mass is 379.520 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . This core is substituted with an ethyl group at the 3-position and a thioacetamide group at the 2-position .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on the synthesis of antimicrobial agents began with citrazinic acid and progressed through a series of chemical transformations to produce aminoesters, sodium salts, oxazinones, and pyrimidinones with promising antibacterial and antifungal activities. These compounds were compared to streptomycin and fusidic acid, indicating their significant potential in antimicrobial applications (Hossan et al., 2012).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research into antitumor agents led to the synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds demonstrated excellent inhibitory activities against both enzymes and showed significant antitumor potential in vitro, highlighting their relevance in cancer research (Gangjee et al., 2009).

Insecticidal Applications

A novel precursor was utilized to synthesize a range of heterocycles with evaluated insecticidal effects against the cotton leafworm, Spodoptera littoralis. This study underscores the potential of such compounds in agricultural applications, offering new avenues for pest control strategies (Fadda et al., 2017).

Anti-inflammatory Agents

Another study focused on the synthesis of anti-inflammatory agents starting from citrazinic acid, leading to the development of pyridines, pyrimidinones, and oxazinones. These compounds exhibited significant anti-inflammatory activity, comparable to Prednisolone®, indicating their potential as therapeutic agents (Amr et al., 2007).

Antitumor Activity

Further research into the antitumor activities of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed that many synthesized compounds showed potent effects against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, with activities comparable to doxorubicin (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-3-20-16(22)15-13(7-8-23-15)19-17(20)24-10-14(21)18-12-6-4-5-11(2)9-12/h4-9H,3,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRABCHKNYZIIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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